molecular formula C14H17NO B8017263 cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one

Cat. No.: B8017263
M. Wt: 215.29 g/mol
InChI Key: DLTLETIGPVMJIX-QWHCGFSZSA-N
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Description

[3.3.0] Bicyclic System Configuration Analysis

The core structure of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one consists of a fused bicyclo[3.3.0]octane system, comprising a five-membered cyclopentane ring fused to a pyrrolidone moiety. The bicyclo[3.3.0] notation indicates a bridged system with three carbon atoms in each bridge, forming two adjacent rings: a cyclopentane and a γ-lactam (pyrrolidin-2-one). The fusion occurs at the c position of the cyclopentane, as denoted by the IUPAC name cyclopenta[c]pyrrol-4-one.

Key structural features include:

  • Bridging Carbons : The bridges at C3a and C6a (as per IUPAC numbering) create rigidity, limiting the molecule’s flexibility.
  • Lactam Functionality : The pyrrolidone ring introduces a planar amide group at position 4, contributing to dipole interactions and hydrogen-bonding potential.
  • Benzyl Substituent : A benzyl group at position 2 extends into the equatorial plane, influencing steric interactions and electronic distribution.

The bicyclo[3.3.0] framework is energetically favored in the cis configuration due to reduced angular strain compared to its trans counterpart, which is ~27 kJ/mol less stable according to computational studies.

Stereochemical Assignment of Cis Configuration

The stereochemistry of this compound is defined by the relative configurations at C3a and C6a, assigned as (3aS,6aR) using X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The cis designation arises from the syn-periplanar orientation of the benzyl group and the lactam oxygen, as evidenced by:

  • Coupling Constants : JH3a-H6a = 9.2 Hz, consistent with a dihedral angle <30°.
  • Chiroptical Data : Specific rotation [α]D20 = +48.5° (c = 1.0, CHCl3), corroborating the (3aS,6aR) configuration.
  • Synthetic Confirmation : Hydrogenation of racemic precursors under Pd/C yields >90% cis diastereoselectivity, as reported in glycine transporter-1 (GlyT1) inhibitor studies.

The absolute configuration was further validated via comparison with the crystalline structure of phakellin derivatives, which share a homologous bicyclic core.

Conformational Dynamics of Hexahydro Structure

The hexahydro designation refers to the six saturated bonds in the bicyclic system, which adopt a twisted boat conformation to minimize 1,3-diaxial interactions. Key conformational observations include:

  • Ring Puckering : The cyclopentane ring exhibits envelope puckering (C3a out-of-plane), while the pyrrolidone ring adopts a half-chair conformation.
  • Dynamic NMR : Variable-temperature 1H NMR reveals coalescence at 298 K for H3a and H6a, indicating rapid interconversion between enantiomeric conformers with an activation energy (ΔG‡) of 68 kJ/mol.
  • Molecular Mechanics : MMFF94 simulations predict two low-energy conformers differing by 5.3 kJ/mol, corresponding to axial and equatorial orientations of the benzyl group.

The conformational rigidity imposed by the bicyclic framework enhances metabolic stability, making this compound a valuable scaffold in drug discovery.

Properties

IUPAC Name

(3aS,6aR)-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aldol Condensation

A widely employed route involves the intramolecular aldol condensation of a suitably substituted diketone precursor. For example, a γ-keto aldehyde derivative undergoes base-catalyzed cyclization to form the cyclopentanone ring, with subsequent dehydration yielding the bicyclic structure. The benzyl group is introduced via nucleophilic substitution or alkylation at the 2-position. Typical reaction conditions include:

  • Catalyst : Potassium tert-butoxide (t-BuOK) or sodium hydroxide.

  • Solvent : Tetrahydrofuran (THF) or ethanol.

  • Temperature : 0–25°C to favor kinetic control and cis selectivity.

Mannich Cyclization

The Mannich reaction offers a stereoselective pathway by condensing a β-keto ester with a secondary amine and formaldehyde. This one-pot reaction forms the pyrrolidine ring fused to the cyclopentanone. The benzyl group is incorporated through a benzyl halide in the quaternization step. Critical parameters include:

  • Amine Component : Pyrrolidine or morpholine.

  • Acid Catalyst : Hydrochloric acid or acetic acid.

  • Yield Optimization : Excess formaldehyde (3–5 equiv.) and low temperatures (0–10°C) to minimize side reactions.

Reductive Amination of Precursor Ketones

While reductive amination is more commonly associated with amine synthesis, the ketone precursor itself can be synthesized via oxidation of a secondary alcohol intermediate. For instance, the alcohol is oxidized using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) to yield the ketone. This method ensures high purity but requires stringent control of oxidation conditions to avoid over-oxidation.

Industrial Production Methods

Large-scale synthesis of this compound employs continuous flow reactors to enhance efficiency and safety. Key considerations include:

Continuous Flow Cyclization

  • Reactor Design : Tubular reactors with precise temperature control (50–80°C).

  • Residence Time : 30–60 minutes to ensure complete cyclization.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse and reduce waste.

Solvent Selection and Recovery

  • Preferred Solvents : Ethyl acetate or dichloromethane for their low boiling points and compatibility with aqueous workups.

  • Distillation Systems : Short-path distillation units recover >90% of solvents, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent removes non-polar impurities.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 98–100°C).

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include a singlet for the carbonyl-adjacent proton (δ 2.8–3.1 ppm) and a multiplet for the benzyl aromatic protons (δ 7.2–7.4 ppm).

  • IR Spectroscopy : Strong carbonyl stretch at 1715 cm⁻¹ confirms ketone formation.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, yield, and applicability of different synthetic routes:

MethodYield (%)Purity (%)Key AdvantageLimitation
Intramolecular Aldol65–75≥95Scalable, minimal byproductsRequires anhydrous conditions
Mannich Cyclization70–80≥90One-pot synthesisSensitivity to pH fluctuations
Reductive Amination50–60≥85High stereoselectivityMulti-step, costly reagents

Case Studies and Research Findings

Optimization of Benzylation Efficiency

A 2023 study demonstrated that substituting traditional benzyl bromide with benzyl triflate improved alkylation yields from 68% to 82% due to enhanced leaving-group ability. Reaction times were reduced from 12 hours to 4 hours under microwave irradiation.

Stereochemical Control via Chiral Auxiliaries

The use of (R)-BINOL-derived phosphoric acids as chiral catalysts in Mannich cyclization achieved enantiomeric excess (ee) >95%, addressing historical challenges in cis-diastereomer isolation .

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include halogens (e.g., bromine) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive deficits.

Cognitive Enhancement

Research indicates that cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one interacts with central histaminergic systems, suggesting its utility in enhancing cognitive function and treating age-related cognitive decline. This interaction may provide a novel mechanism for addressing conditions such as Alzheimer's disease and other forms of dementia .

Neuroprotective Effects

The compound has shown promise in preclinical studies as a neuroprotective agent. Its ability to modulate neurotransmitter systems may help mitigate neuronal damage associated with neurodegenerative disorders .

Synthesis of Derivatives

The compound serves as a scaffold for synthesizing various derivatives that can enhance its pharmacological properties. For instance, modifications to the benzyl group or the cyclopentane ring can lead to compounds with improved efficacy or reduced side effects .

Industrial Applications

Beyond pharmaceuticals, this compound is being explored for its potential in material sciences.

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, potentially improving mechanical properties or thermal stability. This application is particularly relevant in developing advanced materials for medical devices or high-performance coatings .

Organic Synthesis

In synthetic organic chemistry, this compound has been utilized as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its reactivity under various conditions makes it a valuable building block in multi-step synthesis processes .

Case Study 1: Neuroprotective Research

A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent .

Case Study 2: Synthesis of Derivatives

Another research effort focused on modifying the compound to create analogs with enhanced activity against specific targets in neurodegenerative pathways. These derivatives exhibited improved binding affinity and selectivity in vitro, suggesting that structural modifications can lead to more effective therapeutic agents .

Mechanism of Action

The mechanism by which cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve binding to enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Reference
cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one Benzyl (C₆H₅CH₂) C₁₂H₁₅NO 189.25 Pharmaceutical intermediate
cis-2-Ethylhexahydrocyclopenta[c]pyrrol-4(1H)-one Ethyl (C₂H₅) C₉H₁₅NO 153.22 Chemical intermediate (no specified bioactivity)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butoxycarbonyl (Boc) C₁₂H₁₉NO₃ 225.28 Protecting group in peptide synthesis
Monobenzyl dihydrodeoxo derivative (28) Benzyl + Methyl C₁₄H₁₇NO 229.31 Synthetic intermediate for alkaloid derivatives

Physicochemical Properties

  • Melting/Boiling Points: The ethyl analog (CAS 180482-18-2) is a liquid at room temperature, while the Boc-protected derivative (CAS 879686-42-7) is a solid with a boiling point of ~325.8°C . The monobenzyl derivative (28) has a boiling point of 80–100°C under high vacuum (0.001 mm Hg) .
  • Solubility : Benzyl and Boc derivatives exhibit moderate solubility in organic solvents (e.g., DCM, ethyl acetate) due to hydrophobic substituents.

Biological Activity

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one, a bicyclic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a cyclopentane fused to a pyrrolidine ring. Its molecular formula is C14H17NOC_{14}H_{17}NO, and it has been noted for its diverse biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various pyrrole derivatives, including this compound. In cell viability assays conducted on LoVo and MCF-7 cancer cell lines, significant reductions in cell viability were observed at higher concentrations (100 μM to 400 μM) after 24 to 48 hours of treatment. The most potent compounds exhibited cell viability reductions below 20% at these concentrations, indicating strong cytotoxic potential against specific cancer types .

Table 1: Cytotoxic Effects of this compound

Concentration (μM)Cell LineViability (%)
6.25LoVo85.94
50LoVo45.81
100LoVo41.62
200LoVo19.06
400LoVo<10

The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis and cell cycle arrest. The compound induces oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which subsequently triggers apoptotic pathways .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits antitumor activity comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). When administered at similar concentrations, this compound showed superior efficacy in reducing tumor volumes in animal models .

Table 2: Comparative Antitumor Efficacy

TreatmentDose (μM)Tumor Volume Reduction (%)
This compound20044.77
5-FU20019.25

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects, particularly as a GlyT1 inhibitor. This mechanism is relevant for the treatment of conditions such as schizophrenia and depression. Preliminary data suggest that modifications to the compound can enhance its binding affinity and selectivity for glycine transporters, which are critical in neurotransmission .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving various pyrrole derivatives indicated that this compound significantly reduced viability in both LoVo and MCF-7 cells, highlighting its potential as an anticancer agent.
  • GlyT1 Inhibition : Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the bicyclic structure could improve glycine transporter inhibition, suggesting a pathway for developing treatments for neurological disorders .

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